N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)naphthalene-1-carboxamide
Description
Properties
IUPAC Name |
N-[(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3OS/c27-22(19-12-6-10-16-7-4-5-11-18(16)19)24-15-20-21(17-8-2-1-3-9-17)25-23-26(20)13-14-28-23/h1-12H,13-15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXWHIHPFUVOMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=C(N21)CNC(=O)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)naphthalene-1-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the imidazo[2,1-b][1,3]thiazole core through cyclization reactions involving thioamides and α-halo ketones. The naphthalene carboxamide moiety can be introduced via amide coupling reactions using naphthalene-1-carboxylic acid and appropriate amine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction control to maintain consistent product quality. The scalability of the synthesis process is crucial for industrial applications, requiring careful consideration of reaction conditions and purification methods.
Chemical Reactions Analysis
Formation of the Imidazo[2,1-b]thiazole Core
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The imidazo[2,1-b]thiazole scaffold is synthesized via cyclization of substituted thioamides with α-haloketones under basic conditions (e.g., NaHCO₃).
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For example, 6-phenylimidazo[2,1-b] thiazole intermediates are formed by reacting thiourea derivatives with bromoketones in ethanol at reflux (70–80°C).
Naphthalene Carboxamide Coupling
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The naphthalene-1-carboxamide group is introduced via amide coupling between the imidazo-thiazole intermediate and naphthalene-1-carbonyl chloride.
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Reagents : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF at room temperature .
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Yield : ~65–72% under optimized conditions.
Functionalization at the Methyl Bridge
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The methylene group (–CH₂–) linking the imidazo-thiazole and carboxamide moieties undergoes alkylation or oxidation under controlled conditions:
Functional Group Transformations
The compound participates in reactions driven by its distinct functional groups:
Amide Hydrolysis
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The carboxamide group undergoes hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to produce naphthalene-1-carboxylic acid and the corresponding amine.
Electrophilic Substitution on Naphthalene
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The naphthalene ring undergoes nitration or sulfonation at the 4-position due to electron-withdrawing effects of the carboxamide group:
Thiazole Ring Reactivity
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The thiazole moiety participates in:
Stability and Degradation Pathways
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Thermal Stability : Decomposes above 250°C, forming phenyl isocyanate and naphthalene derivatives.
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Photodegradation : Exposure to UV light (λ = 254 nm) leads to cleavage of the imidazo-thiazole ring, yielding thiourea fragments .
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Hydrolytic Susceptibility : The amide bond is stable in neutral pH but hydrolyzes rapidly under strongly acidic/basic conditions.
Scientific Research Applications
Antimicrobial Activity
Research indicates that naphthalene derivatives exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against Mycobacterium avium subsp. paratuberculosis, with some derivatives exhibiting two-fold higher activity than standard antibiotics like rifampicin and ciprofloxacin .
Case Study: A series of ring-substituted naphthalene-1-carboxanilides were evaluated for their antimycobacterial activity. The most effective compounds had IC50 values significantly lower than those of established treatments, suggesting a promising alternative for tuberculosis therapy .
Anticancer Potential
Naphthalene-based compounds have been investigated for their anticancer properties. The imidazo-thiazole moiety is known to interact with various cellular pathways involved in cancer progression. Preliminary studies indicate that these compounds can induce apoptosis in cancer cell lines through mechanisms involving the modulation of oxidative stress and inhibition of cell proliferation .
Case Study: In vitro studies demonstrated that naphthalene derivatives could inhibit the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of cell cycle arrest and apoptosis .
Herbicidal Activity
The herbicidal potential of naphthalene derivatives has also been explored. Certain compounds showed significant inhibitory effects on plant growth by disrupting photosynthetic electron transport chains .
Case Study: Compounds derived from naphthalene were tested against various weed species, demonstrating effective herbicidal activity comparable to commercial herbicides, thus indicating their potential use in agricultural applications .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of naphthalene derivatives. Studies have shown that modifications on the phenyl ring and variations in the substituents can significantly influence both lipophilicity and biological efficacy.
Table 2: SAR Analysis of Naphthalene Derivatives
| Substituent | Biological Activity | Remarks |
|---|---|---|
| -CF₃ | High antimycobacterial activity | Enhances lipophilicity |
| -OCH₃ | Moderate activity | Lowered potency compared to -CF₃ |
| -NO₂ | Reduced activity | Electron-withdrawing effects |
The data suggest that electron-withdrawing groups enhance antimicrobial activity by increasing the compound's ability to penetrate bacterial membranes.
Mechanism of Action
The mechanism of action of N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit key enzymes involved in microbial growth or cancer cell proliferation, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The imidazothiazole scaffold is highly modular, with variations in substituents significantly altering physicochemical and biological properties. Key analogs include:
Key Observations :
- The naphthalene group in the target compound increases molecular weight (MW = 398.5 g/mol) and logP compared to benzamide analogs (e.g., 3,4-difluoro analog: MW = 371.4 g/mol).
- Fluorinated derivatives (e.g., ) exhibit higher metabolic stability due to reduced cytochrome P450 interactions.
- Hydroxy or nitro substituents (e.g., ) introduce hydrogen-bonding capabilities, which may enhance target affinity.
Yield and Purity Considerations :
- Copper-catalyzed methods () achieve moderate-to-high yields (26–82% for imidazothiazoles in ).
- Thiocyanate incorporation () results in variable yields (26–55%), likely due to competing side reactions.
Spectroscopic and Crystallographic Data
- IR Spectroscopy :
- NMR Spectroscopy :
Biological Activity
N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)naphthalene-1-carboxamide is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and underlying mechanisms.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of an imidazo[2,1-b][1,3]thiazole moiety linked to a naphthalene-1-carboxamide. This structure is significant as it combines various pharmacophoric elements that may contribute to its biological activities.
Anticancer Activity
Research indicates that compounds containing imidazo[2,1-b][1,3]thiazole derivatives often exhibit anticancer properties . For instance:
- In vitro studies have revealed that related compounds show significant antiproliferative activity against various cancer cell lines, including murine leukemia (L1210), human cervix carcinoma (HeLa), and others. IC50 values for these compounds can range from nanomolar to submicromolar concentrations .
- A comparative analysis of similar imidazo derivatives demonstrated that modifications in the substituents on the thiazole ring can lead to enhanced cytotoxicity. For example, the presence of electron-donating groups has been correlated with increased activity against cancer cells .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 0.86 |
| Compound B | L1210 | 1.2 |
| Compound C | FM3A | 4.2 |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent . A study involving naphthalene derivatives indicated that certain structural modifications can enhance activity against Mycobacterium species. Specifically:
- Naphthalene-1-carboxamide derivatives exhibited higher antimycobacterial activity than standard antibiotics like rifampicin and ciprofloxacin .
Table 2: Antimicrobial Activity Against Mycobacterium
| Compound Name | MIC (µg/mL) | Comparison to Rifampicin |
|---|---|---|
| N-(2-Methoxyphenyl) | 0.5 | 2x higher |
| N-(4-Methylphenyl) | 0.25 | 3x higher |
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on related compounds:
- Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Targeting Specific Receptors : The interaction with specific receptors involved in cell proliferation and survival pathways is another proposed mechanism.
Case Studies
Several studies have documented the biological activities of structurally similar compounds:
- Romagnoli et al. reported a series of imidazo derivatives with notable antiproliferative effects against various cancer cell lines, emphasizing the importance of structural modifications for enhancing efficacy .
- Patel et al. highlighted the significant inhibitory activity of certain imidazo derivatives against specific growth factor receptors associated with tumor progression .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for preparing N-(imidazothiazolylmethyl)naphthalenecarboxamide derivatives?
- Methodology : Multi-step synthesis involving cycloaddition reactions (e.g., 1,3-dipolar cycloaddition for triazole formation) and nucleophilic substitutions. For example, copper-catalyzed "click chemistry" between alkynes and azides (e.g., using Cu(OAc)₂ in tert-BuOH/H₂O) enables efficient triazole linkage . Intermediate steps often involve coupling reactions, such as amide bond formation between naphthalene-1-carboxylic acid derivatives and imidazothiazole-containing amines. Reaction optimization includes solvent selection (DMF, ethanol) and crystallization for purification .
Q. How are spectroscopic techniques (IR, NMR) utilized to confirm the structure of this compound?
- Methodology :
- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for carboxamide, C-N stretches at ~1300 cm⁻¹) .
- ¹H/¹³C NMR : Assign peaks based on substituent environments. For example:
- Naphthalene protons: aromatic signals at δ 7.2–8.4 ppm.
- Imidazothiazole protons: distinct shifts for methylene (–CH₂–) and phenyl groups .
- HRMS : Validate molecular weight and fragmentation patterns .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodology :
- Enzyme inhibition assays : Use recombinant enzymes (e.g., IDO1 in ) with spectrophotometric detection of substrate conversion (e.g., kynurenine quantification at 490 nm).
- Cytotoxicity screening : MTT assays in cancer cell lines (e.g., IC₅₀ determination) .
- Dose-response curves : Analyze potency using serial dilutions and nonlinear regression models .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity under varying catalytic conditions?
- Methodology :
- Catalyst screening : Compare Cu(OAc)₂ vs. Pd-based catalysts for coupling efficiency.
- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) for amide bond formation vs. aqueous mixtures for cycloadditions .
- Reaction monitoring : Use TLC (hexane:EtOAc 8:2) or HPLC to track intermediates and minimize side products .
Q. What crystallographic approaches are recommended for resolving structural ambiguities?
- Methodology :
- Single-crystal X-ray diffraction : Use SHELXL for refinement .
- Twinned data handling : Apply SHELXPRO for space group determination and twin-law corrections .
- High-resolution data collection : Synchrotron sources (λ = 0.7–1.0 Å) enhance resolution for imidazothiazole-naphthalene packing analysis .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Methodology :
- Substituent variation : Modify phenyl (electron-withdrawing/-donating groups) or naphthyl (halogenation) moieties .
- Bioisosteric replacement : Replace thiazole with oxadiazole or triazole to modulate lipophilicity .
- Pharmacophore mapping : Align derivatives using docking software (e.g., AutoDock) against target binding pockets (e.g., IDO1 in ) .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodology :
- Assay standardization : Validate protocols using positive controls (e.g., known IDO1 inhibitors in ).
- Batch-to-batch consistency : Characterize purity via HPLC (>95%) and confirm salt forms (e.g., hydrochloride vs. free base) .
- Meta-analysis : Compare IC₅₀ values across cell lines (e.g., leukemia vs. solid tumors) to identify tissue-specific effects .
Q. What computational tools are effective for predicting binding modes and pharmacokinetics?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger to simulate interactions with targets (e.g., FLT3 kinase in ).
- ADMET prediction : Employ SwissADME to estimate logP, solubility, and CYP450 interactions .
- MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .
Data Presentation Example
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
